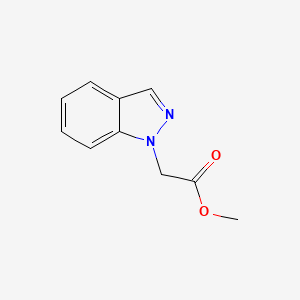
Methyl 2-(1H-indazol-1-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1H-indazol-1-YL)acetate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound is particularly interesting for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-indazol-1-YL)acetate typically involves the formation of the indazole ring followed by esterification. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This is followed by the esterification of the resulting indazole with methyl bromoacetate under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of transition metal-catalyzed reactions to improve yield and efficiency. For example, copper(II) acetate can be used as a catalyst in the cyclization step, and the esterification can be carried out in the presence of a base such as potassium carbonate .
化学反应分析
Types of Reactions
Methyl 2-(1H-indazol-1-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated indazole derivatives.
科学研究应用
Methyl 2-(1H-indazol-1-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its role in inhibiting specific enzymes and pathways involved in disease processes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 2-(1H-indazol-1-YL)acetate involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival pathways . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting therapeutic effects.
相似化合物的比较
Methyl 2-(1H-indazol-1-YL)acetate can be compared with other indazole derivatives:
Indazole: The parent compound with a wide range of biological activities.
1-Methyl-1H-indazole-4-acetic acid: Similar in structure but with different functional groups, leading to varied biological activities.
2-Methyl-5-nitro-1H-imidazole-1-acetic acid: Another related compound with distinct chemical properties and applications.
This compound stands out due to its specific ester functional group, which can be further modified to enhance its biological activity and therapeutic potential.
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
methyl 2-indazol-1-ylacetate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-5-3-2-4-8(9)6-11-12/h2-6H,7H2,1H3 |
InChI 键 |
GRODDLGIRKFPFE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C2=CC=CC=C2C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]](/img/structure/B14072145.png)

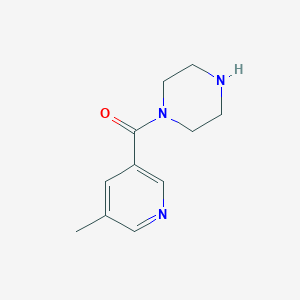
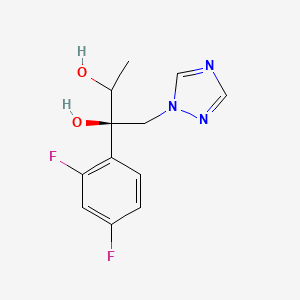
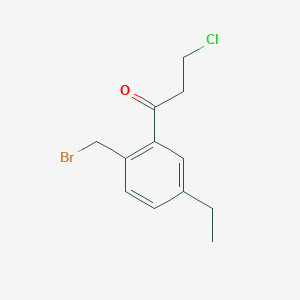


![Oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B14072189.png)

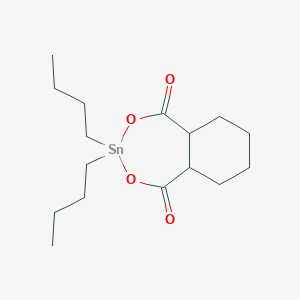
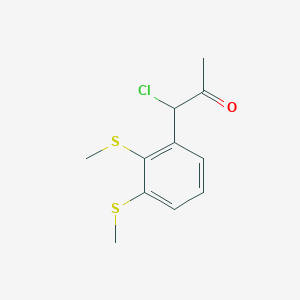
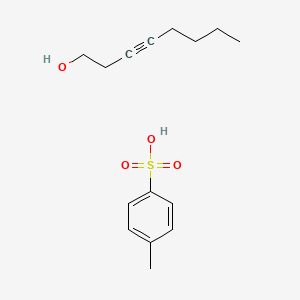
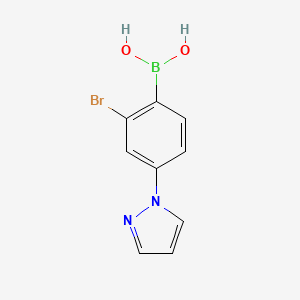
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)
